![molecular formula C9H7BrO2 B1273706 5-溴-2,3-二氢苯并[b]呋喃-7-甲醛 CAS No. 281678-73-7](/img/structure/B1273706.png)

5-溴-2,3-二氢苯并[b]呋喃-7-甲醛

描述

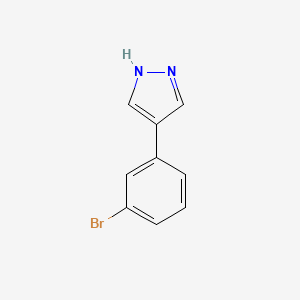

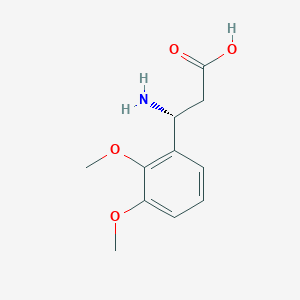

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (5-BDBF-7-C) is an organic compound belonging to the class of heterocyclic aldehydes. It is a colorless, water-soluble solid with a molecular weight of 235.1 g/mol. 5-BDBF-7-C is a versatile synthetic intermediate which has been used in the synthesis of various heterocyclic compounds for a variety of applications, including drug discovery and medicinal chemistry.

科学研究应用

互变异构和化学传感器应用

- 苯环-醌型互变异构:该化合物表现出互变异构,这是一种化学现象,其中一个化学式可以以两种或更多种结构形式存在,称为互变异构体。例如,在含有羟基苯并[b]呋喃甲醛的二苯并(苯并)-18-冠-6 的 N-芳基亚胺中,苯环和醌型形式之间存在互变异构平衡。这种互变异构对于理解该化合物的反应性和性质至关重要 (Dubonosov 等,2009)。

- 化学传感器系统:该化合物因其在化学传感器系统中的潜力而受到研究。在某些金属阳离子存在下,互变异构平衡发生变化,导致吸收和荧光光谱发生变化,这是设计化学传感器的一个关键属性 (Dubonosov 等,2008)。

光催化和生物质衍生化学品

- 无配体光催化:呋喃-2-甲醛,包括 5-溴-2,3-二氢苯并[b]呋喃-7-甲醛在内的一类物质,被用作生物活性化合物(如喹唑啉-4(3H)-酮)合成中的 C1 构建模块。这种合成以其绿色化学方法而著称,利用生物质衍生的化学品,不需要保护官能团 (Yu 等,2018)。

合成和反应性

- 合成和结构性质:对 5-溴-2,3-二氢苯并[b]呋喃-7-甲醛及其类似物的合成、结构和反应性的研究有助于理解其在各种化学过程中的应用。研究重点是异构甲醛的合成及其光谱分配,这对于它们在进一步的化学合成和应用中至关重要 (Yempala & Cassels,2017)。

生化分析

Biochemical Properties

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering the biochemical pathways in which these enzymes are involved. The exact nature of these interactions can vary, but they often involve binding to the active sites of enzymes or interacting with protein domains .

Cellular Effects

The effects of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic fluxes within the cell . These changes can result in altered cellular behavior, such as changes in cell growth, differentiation, or apoptosis.

Molecular Mechanism

At the molecular level, 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their activity, or interact with DNA or RNA to influence gene expression. These interactions can lead to changes in the activity of various biochemical pathways, ultimately affecting cellular function . The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

The effects of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde can change over time in laboratory settings. Its stability and degradation are important factors to consider, as they can influence the compound’s long-term effects on cellular function. In in vitro and in vivo studies, researchers have observed that the compound’s activity may decrease over time due to degradation or other factors . Understanding these temporal effects is crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

In animal models, the effects of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde can vary with different dosages. At low doses, the compound may have minimal effects, while at higher doses, it may exhibit toxic or adverse effects. Researchers have observed threshold effects, where the compound’s activity changes significantly at certain dosage levels . These observations are important for determining safe and effective dosages for experimental use.

Metabolic Pathways

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by specific enzymes, leading to the production of metabolites that can further interact with cellular processes . Understanding these metabolic pathways is essential for elucidating the compound’s overall effects on cellular function.

Transport and Distribution

Within cells and tissues, 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The distribution of the compound within cells is crucial for its activity, as it determines the sites of action and potential effects on cellular processes.

Subcellular Localization

The subcellular localization of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, influencing various biochemical pathways and cellular processes.

属性

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCBHNHULMHKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383428 | |

| Record name | 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281678-73-7 | |

| Record name | 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

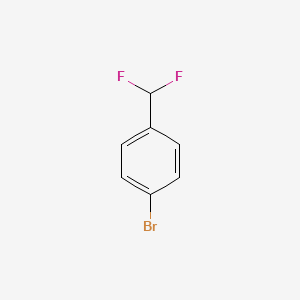

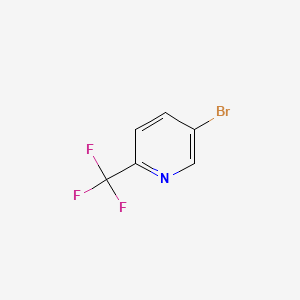

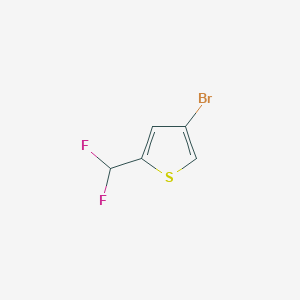

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)